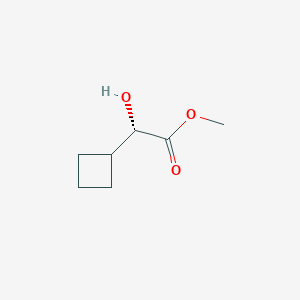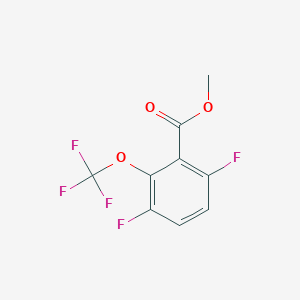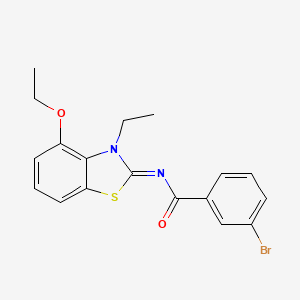![molecular formula C8H11NO2 B2831044 2-Oxospiro[3.3]heptane-6-carboxamide CAS No. 1851620-37-5](/img/structure/B2831044.png)
2-Oxospiro[3.3]heptane-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxospiro[3.3]heptane-6-carboxamide is a chemical compound with potential in scientific research. It has a molecular weight of 153.18 . The compound is usually stored at a temperature of 4°C and is available in powder form .
Synthesis Analysis
The synthesis of this compound involves a reaction with potassium carbonate and 2-(bromomethyl)naphthalene . After 16 hours, the reaction mixture is partitioned between ethyl acetate and water .Molecular Structure Analysis
The InChI code for this compound is1S/C8H11NO2/c9-7(11)5-1-8(2-5)3-6(10)4-8/h5H,1-4H2,(H2,9,11) . This code provides a unique identifier for the compound’s molecular structure. Chemical Reactions Analysis
The compound has been used in ketoreductase-catalyzed reactions to produce axially chiral 2,6-disubstituted spiro[3.3]heptane derivatives . The reaction involves the reduction of a ketone derivative to an alcohol .Physical And Chemical Properties Analysis
This compound is a powder that is stored at a temperature of 4°C . It has a molecular weight of 153.18 .作用機序
The exact mechanism of action of 2-Oxospiro[3.3]heptane-6-carboxamide is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and enzymes involved in cellular processes such as inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, it has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 2-Oxospiro[3.3]heptane-6-carboxamide in lab experiments is its ability to selectively target specific signaling pathways and enzymes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to predict its effects in certain experimental settings.
将来の方向性
There are several future directions for research on 2-Oxospiro[3.3]heptane-6-carboxamide. One potential area of investigation is its use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets. Finally, the development of more efficient and cost-effective synthesis methods may enable the production of larger quantities of the compound, which could facilitate further research.
合成法
The synthesis of 2-Oxospiro[3.3]heptane-6-carboxamide involves a multi-step process that includes the reaction of a cyclic ketone with an isocyanate to form the corresponding spirocyclic intermediate. The intermediate is then treated with a reducing agent to yield the final product.
科学的研究の応用
2-Oxospiro[3.3]heptane-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
2-oxospiro[3.3]heptane-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-7(11)5-1-8(2-5)3-6(10)4-8/h5H,1-4H2,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMCRYHENJGCSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(=O)C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[cyano(2-fluorophenyl)methyl]-2-methylbutanamide](/img/structure/B2830963.png)



![3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2830968.png)

![(E)-3-(4-chloroanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2830971.png)
![2-((10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamoyl)phenyl acetate](/img/structure/B2830973.png)
![3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B2830974.png)
![2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide](/img/structure/B2830978.png)

![N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2830981.png)
![N-1,3-benzodioxol-5-yl-2-[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2830982.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2830983.png)
